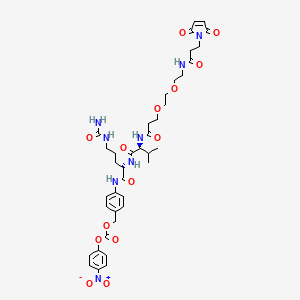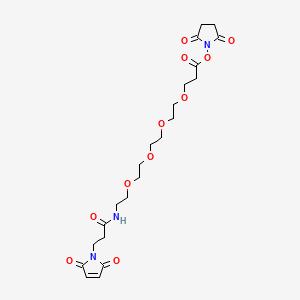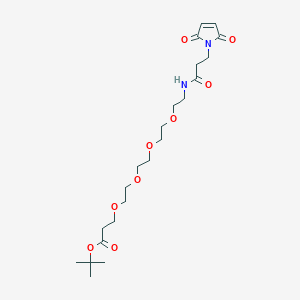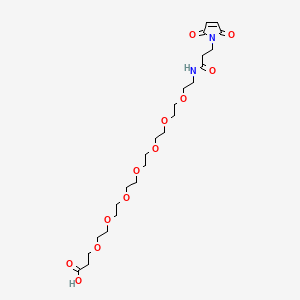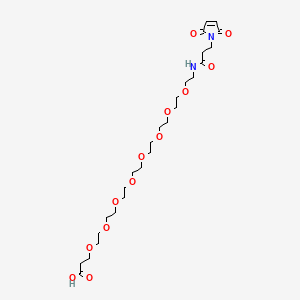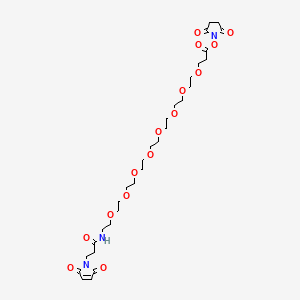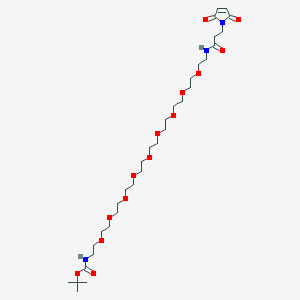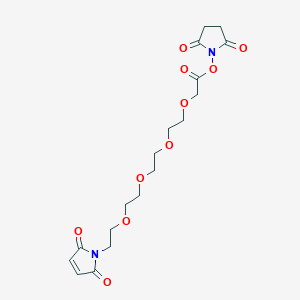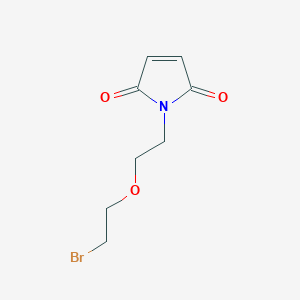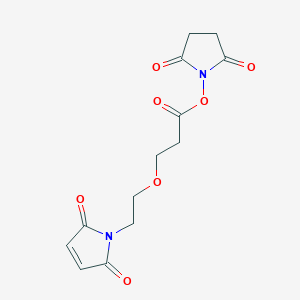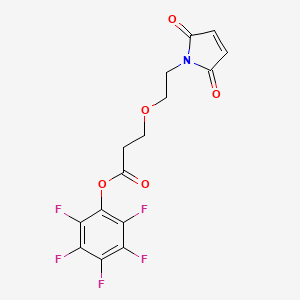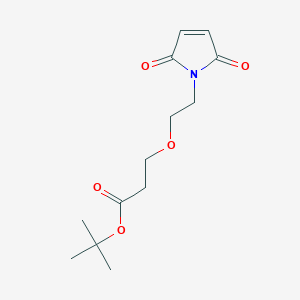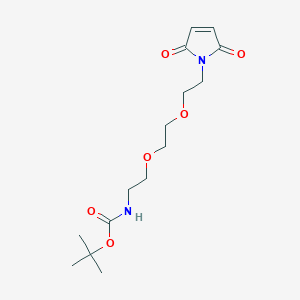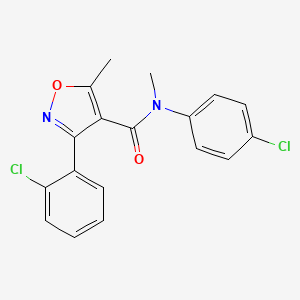
TGR5 受容体アゴニスト
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
タケダ G タンパク質共役受容体 5 (TGR5) は、G タンパク質胆汁酸受容体 1 としても知られており、胆汁酸によって活性化される膜結合受容体です。TGR5 は、胆嚢、胎盤、脾臓、腸など、さまざまな組織に広く発現しています。 TGR5 は、グルコース代謝、エネルギー恒常性、炎症の調節において重要な役割を果たしています .
科学的研究の応用
TGR5 receptor agonists have a wide range of scientific research applications, including:
Chemistry: Used in the development of novel compounds with potential therapeutic applications.
Biology: Studied for their role in regulating glucose metabolism, energy homeostasis, and inflammation.
Industry: Utilized in the development of anti-diabetic drugs and other therapeutic agents.
準備方法
合成経路と反応条件: TGR5 受容体アゴニストの調製には、リガンドベースのファーマコフォアモデリング、バーチャルスクリーニング、生物学的評価が含まれます。これらの方法により、新規の非ステロイド系 TGR5 アゴニストを特定することができます。 たとえば、化合物 V12 と V14 は、有意な TGR5 アゴニスト活性を示しています .
工業生産方法: TGR5 受容体アゴニストの工業生産は、通常、高収率と高純度を確保するために最適化された反応条件を使用して、大規模合成を行います。 このプロセスには、分子ドッキングやファーマコフォアマッピングなどの高度な技術を使用して、潜在的なアゴニストを特定することが含まれます .
化学反応の分析
反応の種類: TGR5 受容体アゴニストは、酸化、還元、置換など、さまざまな化学反応を受けます。これらの反応は、アゴニスト活性を高めるために化学構造を修飾するために不可欠です。
一般的な試薬と条件: これらの反応で使用される一般的な試薬には、リトコール酸、デオキシコール酸、ケノデオキシコール酸、コール酸などの胆汁酸が含まれます。 これらの反応は、通常、所望の化学修飾を確実に行うために、制御された条件下で行われます .
主な生成物: これらの反応から生成される主な生成物は、活性と選択性が向上した TGR5 受容体アゴニストです。 これらの生成物は、その後、有効性と安全性を評価するためにさらに評価されます .
4. 科学研究への応用
TGR5 受容体アゴニストは、以下を含む、幅広い科学研究に応用されています。
化学: 潜在的な治療用途を持つ新規化合物の開発に使用されます。
生物学: グルコース代謝、エネルギー恒常性、炎症の調節における役割について研究されています。
作用機序
TGR5 受容体アゴニストの作用機序には、G タンパク質共役受容体の活性化が含まれ、その結果、環状アデノシン一リン酸 (cAMP) が生成されます。 この活性化は、グルコース代謝とエネルギー恒常性において重要な役割を果たす、Epac/PLC-ε-CA2+ 経路を含む、さまざまなシグナル伝達経路を刺激します .
類似化合物との比較
TGR5 受容体アゴニストは、G タンパク質共役受容体を活性化し、cAMP の生成を刺激する能力においてユニークです。類似の化合物には以下が含まれます。
- リトコール酸
- デオキシコール酸
- ケノデオキシコール酸
- コール酸
これらの化合物も TGR5 を活性化しますが、効力と選択性は異なります .
結論として、TGR5 受容体アゴニストは、さまざまな科学分野や医学分野で大きな可能性を秘めています。その独自の作用機序と幅広い用途により、有望な研究開発分野となっています。
特性
IUPAC Name |
3-(2-chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-11-16(17(21-24-11)14-5-3-4-6-15(14)20)18(23)22(2)13-9-7-12(19)8-10-13/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRCWJPBLWGNPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(C)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How do TGR5 receptor agonists interact with their target and what are the downstream effects?
A1: TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), is activated by bile acids. TGR5 agonists, like some semisynthetic bile acid analogs, bind to and activate TGR5. This activation initiates downstream signaling cascades. For example, activation of TGR5 in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1) [, , , ]. This incretin hormone plays a role in glucose homeostasis by enhancing glucose-stimulated insulin secretion and suppressing glucagon release [, ].
Q2: Can you provide examples of structural features found in TGR5 agonists and their relation to activity?
A2: Research has revealed key structural features influencing TGR5 agonist activity. For instance, the presence of an ethyl group at the 6 position on the steroid nucleus enhances metabolic stability against bacterial 7-dehydroxylation. [] Additionally, a methyl group at the C23(S) position can hinder conjugation with taurine, impacting the molecule's metabolism and potentially its activity. [] The development of 2-thio-imidazole derivatives, like compound 6g, highlights the structure-activity relationship, demonstrating their potency as TGR5 agonists with favorable pharmacokinetic profiles for potential therapeutic applications in metabolic disorders. []
Q3: What in vivo studies have been conducted to evaluate the efficacy of TGR5 agonists?
A3: TGR5 agonists have been evaluated in various animal models to assess their therapeutic potential. In studies using diet-induced obese (DIO) C57 mice, the 2-thio-imidazole derivative 6g demonstrated potent glucose-lowering effects in oral glucose tolerance tests. [] Additionally, in genetically diabetic db/db mice, treatment with pregnane-oximino-amino-alkyl-ether (compound 14b) showed improvements in blood glucose levels, glucose tolerance, and lipid parameters. [] These preclinical studies provide compelling evidence for the potential of TGR5 agonists in managing type 2 diabetes and associated metabolic complications.
Q4: Has the efficacy of TGR5 agonists been compared to other existing therapies for metabolic disorders?
A4: Research has explored the comparative efficacy of TGR5 agonists with existing therapies. In a study using Lepob/ob (ob/ob) NASH mice, the dual FXR/TGR5 agonist INT-767 was compared to obeticholic acid (OCA), an approved FXR agonist, in treating non-alcoholic steatohepatitis (NASH). [] Results indicated that both INT-767 and OCA improved NASH histopathology, but INT-767 showed greater potency and efficacy. [] This suggests that the combined activation of FXR and TGR5 might offer advantages over selective FXR activation in NASH treatment.
Q5: Are there any concerns regarding the potential toxicity of TGR5 agonists?
A5: While promising, the potential toxicity of TGR5 agonists remains an important consideration. Although specific toxicity data from the provided abstracts is limited, researchers are investigating potential adverse effects. It's crucial to understand long-term effects and any potential risks associated with chronic TGR5 activation. Comprehensive toxicological studies are necessary to establish the safety profile of these compounds before their widespread clinical application.
Q6: What are the future directions and potential applications of TGR5 agonists?
A7: The development of TGR5 agonists is an evolving field with promising therapeutic applications. The identification of potent and selective TGR5 agonists, such as the 2-thio-imidazole derivatives [], has paved the way for exploring their potential in treating metabolic disorders. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these agonists to enhance their clinical utility. Additionally, investigating their therapeutic potential in other diseases, such as inflammatory bowel disease and certain cancers, could open new avenues for therapeutic intervention.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
